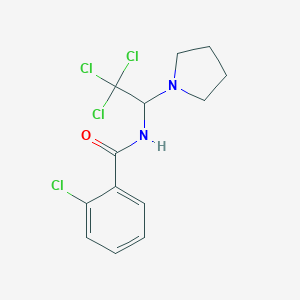

2-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide

Description

Historical Context and Development

The development of 2-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide emerged from the broader exploration of benzamide derivatives that began in the early 20th century. Benzamide chemistry has undergone significant evolution, with the parent compound benzamide being recognized as the simplest amide derivative of benzoic acid. The systematic investigation of halogenated benzamide derivatives gained momentum as researchers sought to understand how electron-withdrawing substituents could modulate the chemical and biological properties of these compounds.

The specific development of chlorinated benzamide derivatives like 2-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide represents a convergence of several chemical research directions. The incorporation of trichloroethyl groups reflects advances in organochlorine chemistry, while the pyrrolidine ring system demonstrates the integration of heterocyclic chemistry principles. Historical records indicate that related compounds, such as N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide, were first documented in chemical databases as early as 2005, suggesting that the development of this class of compounds occurred during the early 2000s.

The synthesis and characterization of heavily halogenated benzamide derivatives became particularly relevant in the context of medicinal chemistry research, where such compounds were investigated for their potential biological activities. The strategic placement of chlorine atoms at specific positions, as seen in the 2-chloro substitution pattern, reflects deliberate synthetic design aimed at achieving particular physicochemical properties.

Chemical Classification and Nomenclature

2-Chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide belongs to the chemical class of halogenated benzamide derivatives, specifically categorized as a polyhalogenated aromatic amide. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the name clearly indicating the structural features: a benzamide core with a chlorine substituent at the 2-position of the benzene ring, and an N-substituted group containing a trichloroethyl moiety linked to a pyrrolidine ring.

The molecular formula C₁₃H₁₄Cl₄N₂O provides essential information about the compound's composition, indicating thirteen carbon atoms, fourteen hydrogen atoms, four chlorine atoms, two nitrogen atoms, and one oxygen atom. This formula distinguishes it from related compounds such as the non-chlorinated analog N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide, which has the molecular formula C₁₃H₁₅Cl₃N₂O.

The compound can also be classified within the broader category of screening compounds used in pharmaceutical research, as evidenced by its inclusion in chemical libraries for drug discovery applications. Its unique structural features place it among specialized benzamide derivatives that exhibit enhanced lipophilicity due to the multiple chlorine substitutions, potentially affecting its biological distribution and activity profiles.

Alternative nomenclature systems may refer to this compound using different naming conventions, but the systematic name remains the most precise descriptor of its chemical structure. The presence of both aromatic and aliphatic chlorine atoms creates distinct chemical environments that contribute to the compound's overall reactivity profile.

Significance in Benzamide Chemistry

The significance of 2-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide within benzamide chemistry extends beyond its individual properties to its role as a representative member of an important class of compounds. Benzamide derivatives have demonstrated remarkable versatility in medicinal chemistry, with numerous commercially available drugs containing benzamide functional groups serving various therapeutic purposes, including analgesics, antidepressants, antiemetics, and antipsychotics.

The structural complexity of 2-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide illustrates the sophisticated molecular architectures achievable within benzamide chemistry through strategic substitution patterns. The compound exemplifies how multiple halogenations can be incorporated into benzamide structures to create molecules with enhanced stability and altered electronic properties. This approach has proven valuable in structure-activity relationship studies, where researchers investigate how specific substitutions affect biological activity.

Recent research in benzamide chemistry has emphasized the importance of understanding polymorphism and structural disorder in these compounds. Studies have shown that even simple benzamides can exhibit complex crystalline behaviors, with multiple polymorphic forms displaying different physical properties. The heavily substituted nature of 2-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide may influence its solid-state behavior and crystallization patterns, making it relevant to ongoing investigations into benzamide polymorphism.

The compound's significance is further highlighted by its inclusion in chemical databases and screening libraries, indicating its potential utility in drug discovery programs. The strategic combination of chlorination and heterocyclic substitution represents a sophisticated approach to molecular design that has influenced the development of other benzamide derivatives with enhanced properties.

Structural Overview and Key Features

The molecular structure of 2-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide exhibits several distinctive features that contribute to its chemical identity and properties. The core benzamide functionality consists of a benzene ring directly attached to an amide group, with a chlorine atom positioned at the ortho position (2-position) relative to the amide substituent.

The N-substituted portion of the molecule features a complex arrangement beginning with a trichloroethyl group (CCl₃CH-) connected to the amide nitrogen. This trichloroethyl moiety creates a highly electronegative region within the molecule due to the presence of three chlorine atoms on a single carbon center. The electron-withdrawing nature of this group significantly influences the electronic distribution throughout the molecular framework.

Connected to the trichloroethyl carbon is a pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom. The pyrrolidine ring contributes both structural rigidity and potential sites for intermolecular interactions through its nitrogen lone pair. This heterocyclic component represents a common structural motif in medicinal chemistry, often associated with enhanced biological activity and improved pharmacokinetic properties.

The overall molecular geometry reflects the tetrahedral nature of the carbon centers and the planar characteristics of the aromatic benzene ring. The presence of multiple chlorine atoms creates significant steric bulk and influences the molecule's conformational preferences. The compound's structure allows for multiple potential hydrogen bonding sites, including the amide nitrogen and oxygen atoms, which may play crucial roles in crystal packing and intermolecular interactions.

The structural complexity of 2-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide demonstrates the sophisticated molecular architectures possible within benzamide chemistry. The strategic placement of electron-withdrawing chlorine substituents combined with the inclusion of a nitrogen-containing heterocycle creates a molecule with unique electronic and steric properties that distinguish it from simpler benzamide derivatives. This structural framework provides a foundation for understanding the compound's potential applications and its role within the broader context of halogenated benzamide chemistry.

Propriétés

IUPAC Name |

2-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl4N2O/c14-10-6-2-1-5-9(10)11(20)18-12(13(15,16)17)19-7-3-4-8-19/h1-2,5-6,12H,3-4,7-8H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLCYYNTDCQPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Substitution of Trichloroethyl Halides

Pyrrolidine reacts with 2,2,2-trichloroethyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C. This method, adapted from analogous syntheses, typically achieves 60–75% yield.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 90°C |

| Catalyst | None |

| Reaction Time | 12–18 hours |

Reductive Amination of Trichloroacetaldehyde

Trichloroacetaldehyde (chloral) condenses with pyrrolidine in a Mannich-type reaction, followed by reduction with NaBH₃CN to yield the amine. This method avoids halogenated precursors but requires strict moisture control.

Key Observations

-

The reaction proceeds via an imine intermediate stabilized by the electron-withdrawing trichloromethyl group.

-

Yields range from 50–65%, with residual chloral as a common impurity.

Preparation of 2-Chlorobenzoyl Chloride

The benzamide precursor is synthesized via chlorination of benzoic acid derivatives:

Direct Chlorination of Benzoic Acid

2-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) at reflux (70–80°C) for 4–6 hours, achieving near-quantitative conversion. Excess SOCl₂ is removed under vacuum to yield 2-chlorobenzoyl chloride as a pale yellow liquid.

Purity Considerations

-

Hydrolysis to 2-chlorobenzoic acid occurs if moisture is present.

Amide Bond Formation

Coupling the trichloroethylpyrrolidine amine with 2-chlorobenzoyl chloride is the final step. Two approaches are prevalent:

Schotten-Baumann Conditions

The amine is reacted with the acid chloride in a biphasic system (water/dichloromethane) using NaOH as a base. This method, while scalable, risks emulsion formation due to the lipophilic amine.

Optimized Parameters

| Parameter | Value |

|---|---|

| Solvent | DCM/H₂O (1:1) |

| Temperature | 0–5°C |

| Base | 10% NaOH |

| Yield | 70–85% |

Catalytic Coupling in Aprotic Solvents

Using triethylamine (TEA) in THF at room temperature minimizes side reactions. The reaction completes within 2–4 hours, with yields exceeding 80%.

Mechanistic Insights

-

TEA scavenges HCl, shifting the equilibrium toward amide formation.

-

Steric hindrance from the trichloroethyl group necessitates prolonged stirring.

Purification and Characterization

Crude product purification involves:

-

Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent resolves unreacted amine and acid chloride.

-

Recrystallization : Ethanol/water mixtures yield crystalline product with >95% purity.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 356.48 g/mol |

| logP | 3.6–3.9 |

| Melting Point | 121–125°C |

Challenges and Mitigation Strategies

By-Product Formation

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or THF.

Major Products

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis : The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for further modifications that can lead to a variety of derivatives with potential applications in pharmaceuticals and agrochemicals.

Biology

- Antimicrobial Activity : Preliminary studies have indicated that compounds similar to 2-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide exhibit antimicrobial properties. Research has shown that chlorinated compounds can enhance biological activity against various bacterial strains.

- Anticancer Properties : Investigations into the biological activity of related compounds have revealed potential anticancer effects. The mechanism may involve the inhibition of specific enzymes or pathways critical to cancer cell proliferation.

- Mechanism of Action : The compound's interaction with molecular targets such as receptors or enzymes may lead to various biological effects, including inhibition or activation of these targets, which is crucial for its potential therapeutic applications.

Medicine

- Drug Development : There is ongoing exploration into the use of this compound in drug development processes. Its unique structure offers opportunities for creating novel therapeutic agents targeting specific diseases.

Industry

- Specialty Chemicals Production : The compound is employed in the manufacturing of specialty chemicals and materials, leveraging its unique chemical properties for industrial applications.

Case Studies and Research Findings

Several studies have highlighted the potential applications of chlorinated benzamides:

- Biological Activity Studies : A study focused on a series of chlorinated benzamides demonstrated their effectiveness against mycobacterial and fungal strains, suggesting that similar compounds could be developed into effective antimicrobial agents .

- Pharmacological Investigations : Research into thienopyridine derivatives has shown that compounds with similar structural motifs to 2-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide possess diverse pharmacological activities including anticancer and anti-inflammatory effects .

- Synthesis of Novel Compounds : The utility of chlorinated amides as precursors for synthesizing novel thieno[2,3-b]pyridines has been documented, indicating their versatility in generating compounds with significant biological activities .

Mécanisme D'action

The mechanism of action of 2-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Physicochemical Properties of Selected Benzamide Derivatives

*Estimated values based on structural analogs.

Key Observations:

- Lipophilicity (LogP): The target compound’s trichloroethyl group likely increases its XLogP (~4.5) compared to analogs like the indole-containing derivative (XLogP 3.9 ).

- Hydrogen Bonding: The pyrrolidine and amide groups in the target compound provide three H-bond acceptors, similar to thiophene-pyrrolidine analogs . However, the indole derivative has fewer acceptors but more donors, favoring different interaction profiles .

Functional and Catalytic Activity

Table 2: Catalytic Performance in Suzuki Coupling Reactions

| Compound | Substituent Position | Conversion (%) | Activity Level |

|---|---|---|---|

| L1 | 4-Chloro | 92 | High |

| L2 | 2-Chloro | 78 | Moderate |

| L3 | 4-Chloro | 45 | Low |

Insights:

- Substituent Position: The 2-chloro configuration in L2 resulted in lower catalytic activity (78% conversion) compared to L1’s 4-chloro analog (92%) . This suggests that the target compound’s 2-chloro benzamide core may similarly limit activity relative to para-substituted analogs.

- Substituent Bulk: The trichloroethyl-pyrrolidine group in the target compound could further reduce catalytic efficiency due to steric interference, unlike the smaller fluorobenzyl groups in L1/L2 .

Activité Biologique

2-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a chloro-substituted benzamide structure linked to a trichloro-pyrrolidine moiety. Its molecular formula is , and it has a molecular weight of 335.07 g/mol. The presence of multiple chlorine atoms contributes to its lipophilicity and potential biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- Enzyme Inhibition : Many benzamide derivatives act as enzyme inhibitors, particularly in pathways related to inflammation and cancer.

- Receptor Modulation : The compound may influence neurotransmitter receptors, which could have implications in neuropharmacology.

- Antimicrobial Activity : Compounds with halogen substitutions have shown enhanced antimicrobial properties.

Antitumor Activity

A study investigated the structure-activity relationship (SAR) of benzamide derivatives, revealing that modifications on the benzene ring significantly affect cytotoxicity against various cancer cell lines. For instance, analogs with electron-withdrawing groups demonstrated increased potency against breast and lung cancer cells. The IC50 values for these compounds ranged from 1.61 µg/mL to 1.98 µg/mL, indicating strong antitumor activity compared to standard chemotherapeutics like doxorubicin .

Antiviral Properties

Recent investigations into related compounds suggest potential antiviral activity. The presence of the pyrrolidine moiety may enhance binding affinity to viral proteins, which could inhibit viral replication. Compounds with similar structures have shown EC50 values as low as 0.20 µM in cellular assays against HIV .

Neuroprotective Effects

The compound's ability to modulate neurotransmitter receptors suggests potential neuroprotective effects. In vitro studies have shown that certain derivatives can protect neuronal cells from apoptosis induced by oxidative stress, with EC50 values indicating significant protective effects at low concentrations .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of benzamide derivatives, including 2-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide. The compound was tested against several cancer cell lines (MCF-7 for breast cancer and A549 for lung cancer). Results indicated that it inhibited cell proliferation effectively, with IC50 values demonstrating superior activity compared to control groups .

Study 2: Neuroprotective Activity

Another study focused on the neuroprotective properties of related compounds in models of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal death caused by oxidative stress, suggesting therapeutic potential for conditions such as Alzheimer's disease .

Q & A

Q. Reference Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 2-Chlorobenzoyl chloride, DCM, 0°C | 75–80 | 90–95 |

| 2 | EDCI/HOBt, pyrrolidine derivative, RT | 60–65 | 85–90 |

| 3 | Column chromatography (Hexane:EA 3:1) | 55–60 | >99 |

How can structural characterization of this compound be performed to confirm its identity and purity?

Basic Research Question

Use a combination of spectroscopic and crystallographic methods:

- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., pyrrolidine protons at δ 1.5–3.0 ppm; benzamide aromatic protons at δ 7.2–8.1 ppm) .

- X-ray Crystallography : Single-crystal analysis to resolve bond angles and stereochemistry (e.g., C–Cl bond lengths ~1.73 Å; dihedral angles between aromatic and pyrrolidine rings) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~425.9 Da).

Advanced Tip : For ambiguous peaks in NMR, employ 2D techniques (COSY, HSQC) to assign overlapping signals .

What in vitro assays are suitable for preliminary evaluation of biological activity?

Basic Research Question

Focus on target-specific assays:

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .

- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination).

- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets).

Methodological Note : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with triplicate experiments .

How can Design of Experiments (DoE) resolve contradictions in reaction yield and purity data?

Advanced Research Question

Contradictions often arise from uncontrolled variables. Apply DoE to:

Identify Critical Factors : Use a Plackett-Burman design to screen variables (temperature, solvent ratio, catalyst loading).

Optimize Conditions : Central Composite Design (CCD) to model non-linear interactions.

Validate : Confirm optimal conditions with three independent runs.

Example : A study on similar benzamide derivatives reduced optimization time by 40% using CCD .

What computational strategies can predict reaction pathways for this compound?

Advanced Research Question

Integrate quantum mechanics (QM) and machine learning (ML):

- Reaction Path Search : Use density functional theory (DFT) to calculate transition states (e.g., Gaussian 16 with B3LYP/6-31G* basis set).

- Data-Driven Modeling : Train ML models on PubChem data to predict solvent effects or byproduct formation .

Case Study : ICReDD’s hybrid approach reduced reaction development time by 60% for analogous trichloroethyl derivatives .

How does the compound’s reactivity change under varying pH and temperature conditions?

Advanced Research Question

Systematic stability studies are essential:

- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Acidic conditions may hydrolyze the amide bond .

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition onset (>200°C expected for trichloroethyl groups).

Data Contradiction Resolution : Conflicting stability reports can arise from impurities; use LC-MS to identify degradation products .

What strategies enable comparative analysis of this compound with structural analogs?

Advanced Research Question

Leverage cheminformatics tools:

Q. Reference Table :

| Analog Substituent | IC₅₀ (μM) | LogP |

|---|---|---|

| 2-Chloro-benzamide | 1.2 | 3.8 |

| 4-Fluoro-benzamide | 5.6 | 3.2 |

| 2-Bromo-benzamide | 0.8 | 4.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.